molecular formula C30H36N6O4 B12205411 N'~1~,N'~6~-bis[(3E)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide

N'~1~,N'~6~-bis[(3E)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide

Cat. No.: B12205411
M. Wt: 544.6 g/mol
InChI Key: VXDHXGQUNPSEOG-UHFFFAOYSA-N
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Description

N’~1~,N’~6~-bis[(3E)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide is a complex organic compound with a molecular formula of C30H36N6O4 This compound is characterized by its unique structure, which includes two indole-based moieties linked by a hexanedihydrazide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~6~-bis[(3E)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide typically involves the following steps:

    Formation of the Indole Moieties: The indole rings can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Formation of the Hydrazide Linkage: The hexanedihydrazide chain can be prepared by reacting hexanedioic acid with hydrazine hydrate under reflux conditions.

    Coupling Reaction: The final step involves the coupling of the indole moieties with the hexanedihydrazide chain. This can be achieved through a condensation reaction, where the carbonyl groups of the indole moieties react with the hydrazide groups of the hexanedihydrazide chain under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~6~-bis[(3E)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The indole rings can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxo derivatives of the indole moieties.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

N’~1~,N’~6~-bis[(3E)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer and antimicrobial agents.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic and optical properties, which are useful in the development of sensors and electronic devices.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, which are valuable in various industrial processes.

Mechanism of Action

The mechanism of action of N’~1~,N’~6~-bis[(3E)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways.

    Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent for various diseases.

Comparison with Similar Compounds

Similar Compounds

    N’~1~,N’~6~-bis[(3E)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide: Similar structure but with a shorter hydrazide chain.

    N’~1~,N’~6~-bis[(3E)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide: Similar structure but with a longer hydrazide chain.

Uniqueness

The uniqueness of N’~1~,N’~6~-bis[(3E)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide lies in its specific hydrazide chain length, which can influence its chemical reactivity and biological activity. The presence of the indole moieties also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H36N6O4

Molecular Weight

544.6 g/mol

IUPAC Name

N,N'-bis[[2-hydroxy-1-(2-methylpropyl)indol-3-yl]imino]hexanediamide

InChI

InChI=1S/C30H36N6O4/c1-19(2)17-35-23-13-7-5-11-21(23)27(29(35)39)33-31-25(37)15-9-10-16-26(38)32-34-28-22-12-6-8-14-24(22)36(30(28)40)18-20(3)4/h5-8,11-14,19-20,39-40H,9-10,15-18H2,1-4H3

InChI Key

VXDHXGQUNPSEOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCCC(=O)N=NC3=C(N(C4=CC=CC=C43)CC(C)C)O

Origin of Product

United States

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